molecular formula C4H9N3O2 B7778679 2-Azido-1,1-dimethoxyethane

2-Azido-1,1-dimethoxyethane

Cat. No. B7778679
M. Wt: 131.13 g/mol
InChI Key: XEOZJWABAGSZMK-UHFFFAOYSA-N
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Description

2-Azido-1,1-dimethoxyethane is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1,1-dimethoxyethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1,1-dimethoxyethane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Handling Precautions : 2-Azido-1,1-dimethoxyethane can be prepared by reacting 1-chloro-2,2-dimethoxyethane with sodium azide. It is a colorless liquid, soluble in most organic solvents. Due to its potentially explosive nature, it must be handled with extreme caution, preferably in a fume hood and at low temperatures under an inert atmosphere (Langer, 2008).

  • Intermediate in Pomeranz‐Fritsch Reaction : 2-Azido-1,1-dimethoxyethane is used in the synthesis of dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals, important intermediates for the Pomeranz‐Fritsch reaction, which is a method for synthesizing isoquinolines (Katritzky, Yang, & Cundy, 1994).

  • Solvent in Schmidt Reactions : Dimethoxyethane, a related compound, is used as a solvent for Schmidt reactions, which are useful for converting ketones and β-ketoesters into amides and amidoesters. This application offers an alternative to hazardous chlorinated solvents (Gálvez, Moreno-Mañas, Sebastián, & Vallribera, 1996).

  • Synthesis of Pyrrolidines, Pyrroles, and Indoles : The compound is used in the synthesis of 2-alkylidene-4-methoxypyrrolidines, functionalized pyrroles, and indoles through a process involving condensation with silyl enol ethers followed by reductive cyclization (Bellur, Görls, & Langer, 2005).

  • In Catalytic Etherification : 1,2-Dimethoxyethane, a structurally similar compound, is used in the acid-catalyzed synthesis of methyl ethers from biomass-derived hydroxyl compounds (Che, Lu, Si, & Xu, 2015).

properties

IUPAC Name

2-azido-1,1-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-8-4(9-2)3-6-7-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOZJWABAGSZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1,1-dimethoxyethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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